methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a chromeno[2,3-c]pyrrol-3,9-dione core fused with a 1,3-thiazole ring. Key substituents include a 3-ethoxyphenyl group at position 1, a fluorine atom at position 7, and a methyl ester at position 5 of the thiazole ring. The chromeno-pyrrole scaffold is notable for its planar aromatic system, which may facilitate π-π interactions in biological targets, while the ethoxy and fluorine substituents likely influence electronic properties and metabolic stability .
Properties
Molecular Formula |
C25H19FN2O6S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H19FN2O6S/c1-4-33-15-7-5-6-13(10-15)19-18-20(29)16-11-14(26)8-9-17(16)34-21(18)23(30)28(19)25-27-12(2)22(35-25)24(31)32-3/h5-11,19H,4H2,1-3H3 |
InChI Key |
COGKYXBQACALCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzoyl derivative and an amine.
Introduction of the thiazole ring: This step involves the reaction of the intermediate with a thioamide or a related compound under appropriate conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a lead compound in drug discovery.
Medicine: Its unique structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-ethoxyphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Analogs and Key Differences
Key Observations :
- Core Structure: The target compound’s chromeno-pyrrol-dione core distinguishes it from pyrazole- or triazole-containing analogs (e.g., ), which may reduce planarity and alter binding interactions.
- Ester Groups : Methyl vs. ethyl esters influence lipophilicity (logP) and metabolic stability; methyl esters are typically more resistant to esterase hydrolysis than ethyl esters .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties (vs. Analogs)
Notes:
- Higher logP values suggest improved blood-brain barrier penetration but may limit aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
